An In-depth Technical Guide to 4-(4-Ethoxyphenyl)pyridine for Advanced Research
An In-depth Technical Guide to 4-(4-Ethoxyphenyl)pyridine for Advanced Research
This guide provides a comprehensive technical overview of 4-(4-Ethoxyphenyl)pyridine (CAS Number: 134545-53-6), a heterocyclic building block with significant potential in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this document synthesizes core chemical principles, practical experimental insights, and the strategic context of its application. While this specific ethoxy derivative is less documented than its methoxy analog, 4-(4-methoxyphenyl)pyridine (CAS Number: 5938-16-9), this guide extrapolates from established methodologies for 4-arylpyridines to provide a robust framework for its synthesis and use.
Core Compound Identity and Physicochemical Properties
4-(4-Ethoxyphenyl)pyridine belongs to the 4-arylpyridine class of compounds, which are integral scaffolds in numerous pharmacologically active agents. The core structure consists of a pyridine ring substituted at the 4-position with a 4-ethoxyphenyl group. This substitution significantly influences the molecule's electronic properties, solubility, and potential for biological interactions.
The table below summarizes key physicochemical properties. It is important to note that while some data is experimentally derived for analogous compounds, other values for 4-(4-Ethoxyphenyl)pyridine are predicted based on its structure. For comparative purposes, data for the closely related 4-(4-methoxyphenyl)pyridine are also included.
| Property | 4-(4-Ethoxyphenyl)pyridine | 4-(4-Methoxyphenyl)pyridine | Data Source |
| CAS Number | 134545-53-6 | 5938-16-9 | Vendor/Database |
| Molecular Formula | C₁₃H₁₃NO | C₁₂H₁₁NO | Calculated |
| Molecular Weight | 199.25 g/mol | 185.23 g/mol [1] | Calculated |
| Appearance | Predicted: Off-white to pale yellow solid | Off-white solid[1] | Analogy/Experimental |
| Melting Point | Predicted: >40 °C | 38-63 °C | Analogy/Experimental |
| Boiling Point | Predicted: >300 °C | 160-180 °C at 0.5 mmHg | Analogy/Experimental |
| LogP (Predicted) | ~3.0 | ~2.6[1] | Computational |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, THF, DMSO) | Soluble in organic solvents | Analogy |
Strategic Synthesis: The Suzuki-Miyaura Coupling Approach
The formation of the C-C bond between the pyridine and phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the necessary building blocks.
The primary synthetic strategy involves the coupling of a 4-halopyridine (e.g., 4-bromopyridine or 4-iodopyridine) with 4-ethoxyphenylboronic acid. This approach is generally preferred as pyridineboronic acids can be challenging substrates in Suzuki reactions.
Caption: Generalized workflow for the Suzuki-Miyaura synthesis.
Field-Proven Experimental Protocol:
Objective: To synthesize 4-(4-Ethoxyphenyl)pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
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4-Bromopyridine hydrochloride (1.0 eq)
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4-Ethoxyphenylboronic acid (1.2 eq)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
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Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
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1,2-Dimethoxyethane (DME) and Water (4:1 v/v)
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Ethyl acetate, Brine, Anhydrous sodium sulfate
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Silica gel for column chromatography
Methodology:
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Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride, 4-ethoxyphenylboronic acid, Pd(dppf)Cl₂, and the carbonate base.
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Causality Insight: The use of a hydrochloride salt of the pyridine is common for stability and handling. The base is crucial not only to neutralize the HCl but also to activate the boronic acid for transmetalation with the palladium catalyst. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form.
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Solvent Addition: Add the degassed DME/water solvent mixture via syringe.
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Causality Insight: A biphasic solvent system is standard for Suzuki couplings. The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst complex. Degassing the solvents (e.g., by sparging with argon) removes dissolved oxygen.
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Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-bromopyridine is consumed (typically 4-12 hours).
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Workup: Cool the mixture to room temperature. Add water to quench the reaction and dilute with ethyl acetate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
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Causality Insight: The aqueous workup removes the inorganic salts and water-soluble byproducts. The brine wash helps to break any emulsions and begins the drying process.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 4-(4-Ethoxyphenyl)pyridine.
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Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The 4-arylpyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The pyridine nitrogen acts as a hydrogen bond acceptor and can improve aqueous solubility and metabolic stability compared to a simple phenyl ring.
While specific applications for 4-(4-Ethoxyphenyl)pyridine are not extensively published, its structural similarity to other bioactive molecules suggests its utility as a key intermediate in several therapeutic areas:
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Kinase Inhibition: Many kinase inhibitors utilize a substituted pyridine core to interact with the hinge region of the ATP binding pocket.
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Neuroscience: The methoxy analog, 4-(4-methoxyphenyl)pyridine, has been investigated as an inhibitor of mitochondrial function, a pathway relevant to neurodegenerative diseases.[3] The ethoxy group of 4-(4-Ethoxyphenyl)pyridine offers a subtle modification to lipophilicity and metabolic stability, which could be exploited to fine-tune pharmacokinetic properties for central nervous system (CNS) targets.
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Antiviral and Anticancer Agents: The pyridine ring is a common feature in compounds designed to treat a wide range of diseases, including viral infections and cancer.
Caption: Potential applications of the 4-arylpyridine scaffold.
Conclusion and Future Outlook
4-(4-Ethoxyphenyl)pyridine is a valuable, albeit under-explored, chemical entity. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. For drug discovery professionals, it represents an opportunity to expand the chemical space around the well-validated 4-arylpyridine scaffold. The ethyl group, compared to the more common methyl ether, provides a vector for modifying key drug-like properties, including metabolic stability, lipophilicity, and target engagement. Further investigation into the biological activity of this compound and its derivatives is warranted and could unlock new therapeutic possibilities.
References
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PubChem. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine. National Center for Biotechnology Information. [Link]
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PubChem. 4-(4-Methoxyphenyl)pyridine. National Center for Biotechnology Information. [Link]
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PubChem. 4-(P-Methoxyphenyl)-2-(4-phenyl-2-pyridyl)-6-(2-pyridyl)-pyridine. National Center for Biotechnology Information. [Link]
- U.S. Patent US10392384B2. Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S).
Sources
- 1. 4-(4-Methoxyphenyl)pyridine | C12H11NO | CID 603813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US10392384B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and recovery of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide by electrochemical methods - Google Patents [patents.google.com]
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